Potassium phthalimide
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;isoindol-2-ide-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHIOVKTDQVFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85-41-6 (Parent) | |
| Record name | Potassium phthalimide | |
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DSSTOX Substance ID |
DTXSID5027358 | |
| Record name | Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027358 | |
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Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Potassium phthalimide | |
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CAS No. |
1074-82-4 | |
| Record name | Potassium phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide | |
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| Record name | N-potassium phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | POTASSIUM PHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6KKA27DIL | |
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| Record name | POTASSIUM PHTHALIMIDE | |
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Historical Trajectories of Potassium Phthalimide in Organic Synthesis
The significance of potassium phthalimide (B116566) in organic synthesis is intrinsically linked to the development of the Gabriel synthesis, a method named after the German chemist Siegmund Gabriel. byjus.comwikipedia.org This reaction, first reported in the late 19th century, provided a reliable pathway for the synthesis of primary amines from primary alkyl halides. byjus.comwikipedia.org Before the advent of the Gabriel synthesis, the direct alkylation of ammonia (B1221849) was often employed, but this method was plagued by a lack of selectivity, frequently resulting in mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.org
The Gabriel synthesis offered a solution to this problem by utilizing the phthalimide anion as a surrogate for the amino group. wikipedia.org The key to this method is the use of potassium phthalimide, which is prepared by reacting phthalimide with potassium hydroxide (B78521) or potassium carbonate. byjus.comwikipedia.org This salt provides a nucleophilic nitrogen atom that is protected by the two adjacent carbonyl groups, preventing over-alkylation. byjus.com The initial N-alkylation of this compound with a primary alkyl halide yields an N-alkylphthalimide. wikipedia.org Subsequent cleavage of the phthaloyl group, traditionally through acidic hydrolysis or more commonly via hydrazinolysis (the Ing-Manske procedure), liberates the desired primary amine. wikipedia.org
This historical development marked a significant advancement in the field of organic synthesis, providing chemists with a robust and selective tool for the construction of primary amines, which are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Evolving Paradigms in Potassium Phthalimide Research
Established Synthetic Pathways for this compound Preparation
The synthesis of this compound is a well-established process, most commonly achieved through the reaction of phthalimide with a potassium base. The acidic nature of the N-H proton in phthalimide, due to the electron-withdrawing effect of the adjacent carbonyl groups, facilitates its deprotonation. askfilo.combyjus.com
One of the most prevalent methods involves the reaction of phthalimide with potassium hydroxide (B78521) (KOH). askfilo.com Typically, a hot solution of phthalimide in a suitable solvent like ethanol (B145695) is treated with an ethanolic solution of potassium hydroxide. wikipedia.orgprepchem.com This results in the precipitation of this compound as a fluffy, pale-yellow crystalline solid. wikipedia.org The reaction is driven by the formation of the stable potassium salt and water. askfilo.com To achieve high-purity this compound (over 99%), an alternative is to use potassium alkoxides, such as potassium methoxide or potassium tert-butoxide, in an alcoholic solvent. This anhydrous method avoids the formation of by-products like potassium o-amidobenzoate that can arise from hydrolysis when water is present. google.com
Another classical approach to forming the precursor phthalimide involves heating phthalic anhydride (B1165640) with aqueous ammonia (B1221849) or by fusing phthalic anhydride with ammonium (B1175870) carbonate or urea (B33335). byjus.comunacademy.comniscpr.res.in The resulting phthalimide can then be converted to its potassium salt. byjus.com
Table 1: Selected Methods for the Preparation of this compound
| Reactants | Base | Solvent | Key Conditions | Product Purity | Reference(s) |
| Phthalimide | Potassium Hydroxide (KOH) | Ethanol | Hot solutions are mixed, product precipitates | Not specified | wikipedia.orgprepchem.com |
| Phthalimide | Potassium Hydroxide (KOH) | Absolute Alcohol | Gentle boiling | Not specified | orgsyn.org |
| Phthalimide | Potassium Methoxide | Methanol | 70°C, 6 hours | 99.1% | google.com |
| Phthalimide | Potassium tert-Butoxide | tert-Butanol | Reflux (~83°C), 4 hours | 99.7% | google.com |
| Phthalic Anhydride | Urea | DMF (catalytic) | Microwave irradiation (700W) | Quantitative yield | niscpr.res.in |
Alkylation and Arylation Strategies for N-Substituted Phthalimides
The phthalimide anion, readily generated from this compound, serves as a potent nucleophile. This reactivity is harnessed in various alkylation and arylation reactions to synthesize a wide range of N-substituted phthalimides.
Condensation Reactions with Organic Halides
The most classic application of this compound is the Gabriel synthesis, which provides a reliable route to primary amines by avoiding the overalkylation often seen with ammonia. byjus.compatsnap.comwikipedia.org The synthesis commences with the N-alkylation of this compound with a primary alkyl halide. wikipedia.org This step proceeds via an SN2 mechanism, where the phthalimide anion displaces the halide from the alkyl substrate. organicchemistrytutor.com
The reaction is typically carried out by heating this compound with an alkyl halide, sometimes neat or in a polar aprotic solvent like dimethylformamide (DMF) to enhance the reaction rate. patsnap.comorgsyn.orgthermofisher.com This method is highly effective for primary alkyl halides and also works well with allylic and benzylic halides. However, it generally fails with secondary alkyl halides due to steric hindrance. wikipedia.orgorganicchemistrytutor.com The resulting N-alkylphthalimide can then be cleaved, often by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to release the desired primary amine. wikipedia.orgthermofisher.comlibretexts.org
Table 2: Examples of N-Alkylation of this compound with Organic Halides
| Alkyl Halide | Solvent | Conditions | Product | Yield | Reference(s) |
| Ethylene Dibromide | None | 180–190°C, 12 hours | N-(2-bromoethyl)phthalimide | Not specified | orgsyn.org |
| Ethyl Bromomalonate | None | Heat to 110–120°C, then 110°C for 1 hour | Ethyl Phthalimidomalonate | 67–71% | orgsyn.org |
| Primary Alkyl Halides | Dimethylformamide (DMF) | Elevated temperatures (~90°C) | N-Alkylphthalimide | High | patsnap.com |
Reactions with Sulfonyl Chlorides
This compound readily reacts with both aliphatic and aromatic sulfonyl chlorides to produce the corresponding N-sulfonylphthalimides. An effective method for this transformation involves refluxing a mixture of this compound and a sulfonyl chloride in acetonitrile (B52724). acs.orgscirp.org This reaction provides a direct route to a class of compounds with potential biological activities. For instance, N-(p-tolylsulfonyl)phthalimide has been synthesized by reacting this compound with p-toluenesulfonyl chloride in dimethylformamide at temperatures ranging from 5°C to 40°C. acs.org
Table 3: Synthesis of N-Sulfonylphthalimides
| Sulfonyl Chloride | Product | Solvent | Conditions | Reference(s) |
| Aliphatic sulfonyl chlorides | N-Alkylsulfonylphthalimides | Acetonitrile | Reflux | acs.org |
| Aromatic sulfonyl chlorides | N-Arylsulfonylphthalimides | Acetonitrile | Reflux | acs.org |
| p-Toluenesulfonyl chloride | N-(p-Tolylsulfonyl)phthalimide | Dimethylformamide | 5-40°C | acs.org |
Synthesis of Phthalimide-Tethered Imidazolium (B1220033) Salts
Phthalimide-tethered imidazolium salts, which have applications in medicinal chemistry, can be synthesized using this compound as a starting material. researchgate.net The synthesis typically involves a two-step process. First, this compound is reacted with a dihaloalkane (e.g., 1-bromo-3-chloropropane) to form an N-alkylated phthalimide containing a terminal halide. This intermediate then undergoes a quaternization reaction with a 1-alkylimidazole to yield the desired phthalimide-tethered imidazolium salt. researchgate.net These compounds have been investigated for their enzyme inhibitory properties. researchgate.net
Preparation of Silylphthalimides
N-silylphthalimides can also be prepared, although direct reaction with this compound is less common in recent literature. A notable metal-free synthesis of N-silylphthalimides has been reported through a denitrogenative pathway. This method utilizes 1,2,3-benzotriazin-4(3H)-ones and trimethylsilyl cyanide (TMSCN) to generate the N-silylphthalimide derivatives.
Advanced Synthetic Approaches to Phthalimide Derivatives
Recent advancements in organic synthesis have led to the development of sophisticated methodologies for the preparation of N-phthalimide derivatives, moving beyond classical methods to offer greater efficiency, selectivity, and functional group tolerance. These advanced approaches can be broadly categorized into metal-catalyzed functionalizations and metal-free organic transformations, each providing unique advantages for the synthesis of complex phthalimide-containing molecules.
Metal-Catalyzed Functionalization
Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of the phthalimide scaffold, enabling the construction of a diverse array of polysubstituted amides. A significant strategy in this area is the decarbonylative functionalization of phthalimides, which involves the cleavage of a C-N bond and the extrusion of a carbonyl group. thieme-connect.comdntb.gov.ua This approach is strategically valuable for modifying existing phthalimide molecular frameworks. thieme-connect.comdntb.gov.ua
Catalytic systems based on various transition metals, including nickel, palladium, rhodium, cobalt, and ruthenium, have been successfully employed for these transformations. researchgate.net These reactions can be facilitated by the inherent reactivity of the phthalimide or by the presence of a directing group on the phthalimide structure.
Key metal-catalyzed functionalization strategies for phthalimides include:
Decarbonylative Addition Reactions: Nickel-catalyzed decarbonylative addition of phthalimides to alkynes was an early example of this type of transformation. The reaction proceeds through the oxidative addition of the nickel catalyst to the N-C(O) bond of the phthalimide, followed by decarbonylation and alkyne insertion. The use of electron-donating phosphine (B1218219) ligands, such as PMe3, was found to promote the reaction. Lewis acids like trimethylaluminum and methylaluminoxane (MAD) can further enhance the reaction yield. Similar decarbonylative additions have been developed for reactions with alkenes and benzynes. thieme-connect.com
Decarbonylative Alkylation and Arylation: These methods allow for the introduction of alkyl and aryl groups at the nitrogen atom of the phthalimide, following the decarbonylation step. thieme-connect.com
Carbonylative Cyclization: Transition metals can catalyze the carbonylative cyclization of aromatic amides or 1,2-dihaloarenes in the presence of carbon monoxide to form N-substituted phthalimides. nih.gov However, these methods often require high pressures and temperatures. nih.gov Ruthenium catalysis has also been used for the synthesis of N-substituted phthalimides from diols. nih.gov
A summary of representative metal-catalyzed decarbonylative functionalizations of phthalimides is presented in the table below.
| Catalyst System | Reactants | Product Type | Key Features |
| Ni(cod)2 / PMe3 | Phthalimide, Alkyne | Isoindolinone | First example of nickel-catalyzed decarbonylative addition. |
| Ni(cod)2 / PMe3 / MAD | Phthalimide, Alkyne | Isoindolinone | Lewis acid co-catalyst significantly improves yield. |
| Palladium Catalyst | Phthalimide, Aryne | Phenanthridinone | Decarbonylative annulation with broad functional group tolerance. researchgate.net |
| Cobalt Catalyst | N-(pyridin-2-ylmethyl)benzamide, TFBen (CO surrogate) | Phthalimide | Direct carbonylative synthesis using a directing group strategy. researchgate.net |
Metal-Free Organic Transformations
While metal-catalyzed methods are powerful, the development of metal-free synthetic routes to phthalimide derivatives is of significant interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. Recent research has focused on novel activation strategies and organocatalysis to achieve this goal.
One innovative metal-free approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. acs.org This method utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source and proceeds without the need for a metal catalyst. acs.org The reaction is operationally simple, scalable, and demonstrates high tolerance for a wide range of functional groups, providing good to excellent yields of diverse N-aryl and N-alkyl phthalimide derivatives. acs.org The proposed mechanism involves a denitrogenative cyanation pathway. acs.org
Organocatalysis has also been successfully applied to the atroposelective synthesis of N-aryl phthalimides. nih.gov An N-heterocyclic carbene (NHC)-catalyzed reaction has been developed that proceeds via the in-situ activation of phthalamic acid. nih.gov This method allows for the synthesis of well-decorated N-aryl phthalimides in excellent yields and with high enantioselectivities under mild conditions. nih.gov A unique aspect of this transformation is the proposed generation of acylazoliums through the addition of the NHC to an in-situ formed isoimide intermediate. nih.gov
Another metal-free strategy involves the reaction of 2-formylbenzoic acids with aryl or heteroaryl amines in the presence of elemental sulfur (S8) as an oxidant and triethylamine (B128534) (Et3N) as a base. rsc.org This reaction proceeds through the initial condensation of the aldehyde and amine to form an imine, followed by an intramolecular cyclization and oxidation sequence. rsc.org
Polymerization Strategies Incorporating Phthalimide Moieties
The incorporation of phthalimide moieties into polymer backbones or as pendant groups can impart desirable properties such as high thermal stability, good mechanical strength, and specific solubility characteristics. Various polymerization strategies have been developed to synthesize phthalimide-containing polymers, including polyamides and polyimides.
Polycondensation Reactions:
A common method for preparing polymers with phthalimide groups is through polycondensation reactions. For instance, novel aromatic–aliphatic polyamides containing pendant phthalimide groups have been synthesized via low-temperature solution polycondensation. researchgate.net This involves the reaction of a custom-synthesized diamine containing a phthalimide group with various diacid chlorides. researchgate.net The resulting polyamides often exhibit good solubility in a range of organic solvents and possess high thermal stability. researchgate.net
Similarly, polyimides containing phthalimide as a pendant group can be prepared through a three-step route. researchgate.net This process begins with the termination of a triamine with phthalic amic acid, followed by ring-opening polymerization to form a poly(amic acid), and subsequent chemical imidization to yield the final polyimide. researchgate.net These polyimides also demonstrate excellent thermal stability and solubility in polar aprotic solvents. researchgate.net
Phthalide-containing poly(ether imide)s (PEIs) represent another class of high-performance polymers. nih.govrsc.org These are typically synthesized through the solution-polymerization of a diamine monomer containing a phthalide (B148349) group with different dianhydrides, followed by thermal imidization. nih.govrsc.org The presence of the bulky, asymmetric phthalide group can decrease the packing density of the polymer chains, enhancing the fractional free volume, which is beneficial for applications such as gas separation membranes. rsc.org
Polymers of Intrinsic Microporosity (PIMs):
Phthalimide moieties are also utilized as building blocks in the synthesis of Polymers of Intrinsic Microporosity (PIMs). rsc.org These materials possess a contorted and rigid molecular structure that prevents efficient chain packing, leading to a high degree of microporosity. Phthalimide-based PIMs are often synthesized via a double nucleophilic aromatic substitution reaction between a tetraol monomer, such as 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane (TTSBI), and a di- or tetra-halogenated monomer containing a phthalimide group. rsc.org The electron-withdrawing nature of the phthalimide group facilitates this type of polymerization. The resulting polymers can exhibit high BET surface areas and are promising materials for membrane-based gas separations. rsc.org
The properties of these phthalimide-containing polymers can be tuned by varying the structure of the monomers. For example, in phthalimide-based PIMs, altering the size and position of alkyl substituents on the phthalimide monomer can influence the physical properties of the resulting polymer and its performance in gas separation applications. rsc.org
Below is a table summarizing various polymerization strategies that incorporate phthalimide moieties.
| Polymer Type | Monomers | Polymerization Method | Key Features of Polymer |
| Polyamide | Phthalimide-containing diamine, Diacid chlorides | Low-temperature solution polycondensation | Good solubility, high thermal stability. researchgate.net |
| Polyimide | Triamine, Phthalic amic acid, Dianhydrides | Three-step route including ring-opening polymerization and chemical imidization | Excellent thermal stability, soluble in polar aprotic solvents. researchgate.net |
| Poly(ether imide) | Phthalide-containing diamine, Dianhydrides | Solution-polymerization followed by thermal imidization | High thermal stability, potential for crosslinking, suitable for gas separation membranes. nih.govrsc.org |
| Polymer of Intrinsic Microporosity (PIM) | Tetraol (e.g., TTSBI), Halogenated phthalimide-containing monomer | Double nucleophilic aromatic substitution | High surface area, microporosity, good performance in gas separations. rsc.org |
This compound as an Organocatalyst
As an organocatalyst, this compound offers a metal-free alternative for several key chemical reactions. Its basic nature and ability to activate substrates have made it a catalyst of choice in specific transformations.
Cyanosilylation of Carbonyl Compounds
This compound and its N-oxyl derivative (this compound-N-oxyl, PPINO) have been identified as effective Lewis basic organocatalysts for the addition of trimethylsilyl cyanide (TMSCN) to various carbonyl compounds. iust.ac.irsigmaaldrich.com This reaction produces cyanohydrin trimethylsilyl ethers, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals like α-hydroxy acids and β-amino alcohols. iust.ac.ir The catalysis proceeds under mild, room temperature conditions, often solvent-free, and is compatible with a range of functional groups. iust.ac.irresearchgate.netresearchgate.net
The process is marked by high to quantitative yields and high turnover numbers for the catalyst. iust.ac.ir For instance, using this compound-N-oxyl, a variety of aldehydes and ketones can be converted to their corresponding cyanohydrin trimethylsilyl ethers efficiently. iust.ac.irresearchgate.net This method presents a significant improvement over other catalytic systems that may require harsh conditions, multi-step catalyst preparation, or inert atmospheres. iust.ac.ir
Table 1: this compound-N-Oxyl (PPINO) Catalyzed Cyanosilylation of Carbonyl Compounds
| Entry | Carbonyl Compound | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 5 | 99 |
| 3 | 4-Methoxybenzaldehyde | 10 | 97 |
| 4 | 2-Nitrobenzaldehyde | 10 | 96 |
| 5 | Cinnamaldehyde | 15 | 95 |
| 6 | Cyclohexanecarboxaldehyde | 10 | 98 |
| 7 | Acetophenone | 180 | 92 |
| 8 | Cyclohexanone | 120 | 95 |
Data sourced from a study on PPINO as an effective organocatalyst. iust.ac.ir The reaction involves the addition of trimethylsilyl cyanide to the carbonyl compound at room temperature.
| Entry | Carbonyl Compound | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 5 | 99 |
| 3 | 4-Methoxybenzaldehyde | 10 | 97 |
| 4 | 2-Nitrobenzaldehyde | 10 | 96 |
| 5 | Cinnamaldehyde | 15 | 95 |
| 6 | Cyclohexanecarboxaldehyde | 10 | 98 |
| 7 | Acetophenone | 180 | 92 |
| 8 | Cyclohexanone | 120 | 95 |
Transformation of Allyl and Alkyl Halides
This compound serves as a key reagent in the transformation of allyl and alkyl halides into protected primary amines. atamankimya.comatamanchemicals.com This classic method, known as the Gabriel synthesis, involves the N-alkylation of this compound with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. nrochemistry.commasterorganicchemistry.com While this is a stoichiometric application rather than a catalytic one, it is a fundamental and widely recognized use of this compound in organic synthesis. atamanchemicals.comsigmaaldrich.com
The reaction proceeds via an SN2 mechanism, where the phthalimide anion acts as a surrogate for the ammonia molecule, preventing the over-alkylation that is often a problem when using ammonia directly. masterorganicchemistry.com The process is effective for primary alkyl halides, including allylic and benzylic halides. nrochemistry.com The subsequent release of the amine is typically achieved by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis. nrochemistry.commasterorganicchemistry.com
Multicomponent Reaction (MCR) Catalysis
This compound has proven to be a highly effective catalyst in various multicomponent reactions (MCRs), which are powerful tools for building complex molecules in a single step from multiple starting materials. tandfonline.comlew.ro Its role as a mild, green, and inexpensive basic catalyst makes it particularly attractive for these convergent syntheses. rhhz.netlew.ro
Synthesis of Substituted Isoxazol-5(4H)-ones
This compound efficiently catalyzes the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. atamanchemicals.comresearchgate.netresearchgate.net This reaction involves the cyclocondensation of β-oxoesters, hydroxylamine (B1172632) hydrochloride, and various aromatic aldehydes. researchgate.net The use of this compound as an organocatalyst allows the reaction to proceed smoothly in water, an environmentally benign solvent, at room temperature. researchgate.netresearchgate.net This methodology is noted for its high yields, clean reaction profiles, simple work-up procedures, and the use of an inexpensive and readily available catalyst. researchgate.net
Production of Chromene and Benzochromene Derivatives
This compound and its N-oxyl derivative are excellent catalysts for the one-pot, multicomponent synthesis of various chromene and benzochromene derivatives, which are heterocyclic compounds with a broad spectrum of biological activities. researchgate.netfrontiersin.orgijcce.ac.ir Specifically, 2-amino-4H-chromenes, 2-amino-3-phenylsulfonyl-4H-chromenes, and various benzochromenes are synthesized by reacting aromatic aldehydes, an active methylene (B1212753) compound (like malononitrile, ethyl cyanoacetate, or phenylsulphonylacetonitrile), and a phenol (B47542) or naphthol derivative. researchgate.nettandfonline.comchemicalpapers.comfigshare.com
These reactions are often conducted in aqueous media or under solvent-free conditions, aligning with the principles of green chemistry. tandfonline.comchemicalpapers.comfigshare.com The use of this compound leads to good to excellent yields, short reaction times, and operational simplicity. tandfonline.comfigshare.com Furthermore, the catalyst can often be recycled and reused without a significant loss of activity. tandfonline.comfigshare.com
Table 2: this compound Catalyzed Synthesis of 2-Amino-4H-benzo[h]chromene Derivatives
| Entry | Aldehyde | Yield (%) | Time (min) |
|---|---|---|---|
| 1 | Benzaldehyde | 96 | 15 |
| 2 | 4-Methylbenzaldehyde | 94 | 20 |
| 3 | 4-Methoxybenzaldehyde | 95 | 20 |
| 4 | 4-Chlorobenzaldehyde | 98 | 15 |
| 5 | 4-Nitrobenzaldehyde | 98 | 10 |
| 6 | 3-Nitrobenzaldehyde | 97 | 10 |
| 7 | 2-Chlorobenzaldehyde | 92 | 25 |
| 8 | Furan-2-carbaldehyde | 90 | 30 |
Data sourced from a study on the synthesis of amino-benzochromenes in aqueous media. chemicalpapers.com The reaction involves an aromatic aldehyde, malononitrile, and α-naphthol.
| Entry | Aldehyde | Yield (%) | Time (min) |
|---|---|---|---|
| 1 | Benzaldehyde | 96 | 15 |
| 2 | 4-Methylbenzaldehyde | 94 | 20 |
| 3 | 4-Methoxybenzaldehyde | 95 | 20 |
| 4 | 4-Chlorobenzaldehyde | 98 | 15 |
| 5 | 4-Nitrobenzaldehyde | 98 | 10 |
| 6 | 3-Nitrobenzaldehyde | 97 | 10 |
| 7 | 2-Chlorobenzaldehyde | 92 | 25 |
| 8 | Furan-2-carbaldehyde | 90 | 30 |
Synthesis of Pyrano-Pyrazole Derivatives
This compound is an effective organocatalyst for the one-pot, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives. lew.ro These compounds are synthesized from the reaction of ethyl acetoacetate, hydrazine (B178648) derivatives, various aldehydes, and malononitrile. lew.roadvion.com The reaction proceeds via a domino Knoevenagel-Michael-cyclocondensation sequence. lew.ro
This protocol can be performed under conventional heating in ethanol or, more efficiently, under microwave irradiation using water as a green solvent. lew.roadvion.com The microwave-assisted method is particularly advantageous, affording excellent yields (91-97%) in very short reaction times (3-4 minutes). advion.com The key benefits of this approach include mild conditions, excellent product yields, the use of an inexpensive and recyclable catalyst, and an easy work-up procedure, making it a highly efficient and environmentally friendly route to these pharmaceutically relevant heterocycles. lew.roadvion.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound-N-oxyl |
| Trimethylsilyl cyanide |
| Cyanohydrin trimethylsilyl ether |
| α-Hydroxy acid |
| β-Amino alcohol |
| Benzaldehyde |
| 4-Chlorobenzaldehyde |
| 4-Methoxybenzaldehyde |
| 2-Nitrobenzaldehyde |
| Cinnamaldehyde |
| Cyclohexanecarboxaldehyde |
| Acetophenone |
| Cyclohexanone |
| Allyl halide |
| Alkyl halide |
| Primary amine |
| N-alkylphthalimide |
| Ammonia |
| Benzylic halide |
| Hydrazine |
| Isoxazol-5(4H)-one |
| β-Oxoester |
| Hydroxylamine hydrochloride |
| Aromatic aldehyde |
| Chromene |
| Benzochromene |
| 2-Amino-4H-chromene |
| 2-Amino-3-phenylsulfonyl-4H-chromene |
| Malononitrile |
| Ethyl cyanoacetate |
| Phenylsulphonylacetonitrile |
| Phenol |
| Naphthol |
| 4-Methylbenzaldehyde |
| 3-Nitrobenzaldehyde |
| 2-Chlorobenzaldehyde |
| Furan-2-carbaldehyde |
| α-Naphthol |
| Pyrano-pyrazole |
| 1,4-Dihydropyrano[2,3-c]pyrazole |
| Ethyl acetoacetate |
Biginelli-Type Cyclocondensation Reactions
This compound (PPI) has emerged as an effective and environmentally friendly organocatalyst for multicomponent reactions, including the notable Biginelli-type cyclocondensation. rhhz.net This reaction typically involves the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. rhhz.netkashanu.ac.ir
In a representative application, this compound catalyzes the three-component reaction between an aldehyde, a β-keto ester (or a cyclic ketone), and urea or thiourea (B124793). rhhz.netkashanu.ac.ir Research has demonstrated the successful synthesis of a series of 4-aryl-7-(arylmethylene)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-ones/thiones. This was achieved by condensing cyclopentanone, various aryl aldehydes, and urea or thiourea in the presence of a catalytic amount of this compound under solvent-free conditions at 120°C. rhhz.net
The optimal catalyst loading was found to be 15 mol%. rhhz.net The reaction proceeds efficiently with a range of aryl aldehydes, including those with both electron-donating and electron-withdrawing substituents, affording the desired products in good to high yields. rhhz.net This method presents a green chemistry approach, highlighting advantages such as the absence of hazardous organic solvents, simple operational procedures, and the use of a cheap, stable, and mild solid basic catalyst. rhhz.net
Below is a table summarizing the results for the synthesis of 4-aryl-7-(arylmethylene)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-ones/thiones using this compound as a catalyst.
Table 1: this compound-Catalyzed Biginelli-Type Reaction of Aryl Aldehydes, Cyclopentanone, and Urea/Thiourea rhhz.net
| Entry | Aryl Aldehyde (Ar) | Urea/Thiourea (X=O/S) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | C₆H₅ | Urea (O) | 2.0 | 85 |
| 2 | 4-MeC₆H₄ | Urea (O) | 2.5 | 82 |
| 3 | 4-MeOC₆H₄ | Urea (O) | 3.0 | 80 |
| 4 | 4-ClC₆H₄ | Urea (O) | 1.5 | 92 |
| 5 | 4-NO₂C₆H₄ | Urea (O) | 1.5 | 95 |
| 6 | C₆H₅ | Thiourea (S) | 2.5 | 88 |
| 7 | 4-MeC₆H₄ | Thiourea (S) | 3.0 | 86 |
| 8 | 4-ClC₆H₄ | Thiourea (S) | 2.0 | 94 |
| 9 | 2,4-Cl₂C₆H₃ | Thiourea (S) | 2.0 | 90 |
| 10 | 4-NO₂C₆H₄ | Thiourea (S) | 2.0 | 96 |
Mechanistic Investigations of this compound Catalysis
Nucleophilic Activation Mechanisms
The catalytic activity of this compound is rooted in its ability to function as a potent nucleophile. unacademy.com The phthalimide anion, formed by the deprotonation of phthalimide, is stabilized by the two adjacent carbonyl groups. libretexts.org This resonance stabilization distributes the negative charge, making the imide ion an effective, yet relatively mild, nucleophile. unacademy.comlibretexts.org
In the context of catalysis, the phthalimide anion is the key active species. The general mechanism begins with the deprotonation of phthalimide by a base (in this case, the inherent basicity of the potassium salt is utilized) to generate the nucleophilic imide ion. unacademy.combyjus.com
In reactions like the Biginelli synthesis, this compound, as a basic organocatalyst, likely activates the reactants through nucleophilic pathways. rhhz.netresearchgate.net For instance, it can act as a Brønsted base to deprotonate urea or the active methylene compound, facilitating their entry into the reaction cycle. A plausible mechanism involves the initial nucleophilic attack of the activated urea or enolate on the aldehyde, which is often activated by the catalyst. The phthalimide anion can be regenerated, allowing it to participate in subsequent catalytic cycles. While traditionally known for its role in the Gabriel synthesis of primary amines where it acts as a nitrogen nucleophile to attack an alkyl halide, its catalytic function in condensation reactions relies on its basicity and ability to generate other nucleophilic species. unacademy.combyjus.comlibretexts.org The two carbonyl groups flanking the nitrogen atom delocalize the lone pair, making the neutral imide non-nucleophilic, but upon deprotonation to the phthalimide ion, a spare lone pair becomes available to act as a nucleophile. libretexts.org
Role of the Potassium Counterion in Catalytic Activity
The potassium counterion (K⁺) plays a crucial, albeit often implicit, role in the catalytic activity of this compound. Its primary function is to facilitate the formation and stabilization of the active phthalimide anion. unacademy.combyjus.com
Generation of the Nucleophile : this compound is the potassium salt of phthalimide. In many synthetic procedures, it is formed by reacting phthalimide with a potassium base, such as potassium hydroxide or potassium carbonate. unacademy.comrsc.org The potassium ion is essential for creating the stable, anionic nucleophile required for the catalytic process. unacademy.com
Basicity : The compound itself possesses weak basicity. nih.govatamanchemicals.com This basic character, conferred by the phthalimide anion, allows it to act as a catalyst by deprotonating substrates in the reaction mixture, as seen in the Biginelli reaction where it can activate urea or the keto-ester component. rhhz.net
Evaluation of Catalyst Reusability and Efficiency
A significant advantage of using this compound as a catalyst, particularly in solvent-free or aqueous media, is its reusability and efficiency. rhhz.netscispace.comjmaterenvironsci.com Its heterogeneous nature in certain solvent systems allows for straightforward recovery and subsequent reuse without a significant decline in catalytic activity.
Studies on the Biginelli-type synthesis of pyrimidinones (B12756618) have demonstrated the excellent reusability of this compound. rhhz.net In one specific study, after the completion of the reaction, the solid product was treated with water. The catalyst, being soluble in water, was recovered from the aqueous filtrate by simply removing the water. The recovered catalyst was then used for several consecutive cycles. rhhz.net The results showed only a slight decrease in the yield of the desired product over four successive runs, highlighting its stability and economic advantage. rhhz.net
Similarly, in the synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-ones in aqueous media, the catalyst was easily recovered by evaporation of the solvent from the aqueous filtrate and reused for five consecutive runs with minimal loss of efficacy. yu.edu.jo This ease of separation and recycling makes this compound an economically and environmentally attractive catalyst for large-scale industrial applications. jmaterenvironsci.com
Table 2: Reusability of this compound Catalyst rhhz.netyu.edu.jo
| Reaction Type | Recycle Run | Isolated Yield (%) |
|---|---|---|
| Biginelli-Type Reaction rhhz.net | 1 | 82 |
| 2 | 78 | |
| 3 | 75 | |
| 4 | 70 | |
| Synthesis of Benzochromenones yu.edu.jo | Fresh | 92 |
| 1 | 92 | |
| 2 | 90 | |
| 3 | 89 | |
| 4 | 89 |
Advanced Applications of Potassium Phthalimide in Chemical Synthesis
Precursor in Gabriel Synthesis for Primary Amine Production
Potassium phthalimide (B116566) is a key precursor in the Gabriel synthesis, a robust and widely employed method for the selective preparation of primary amines. This multi-step process is favored for its ability to avoid the overalkylation often encountered when synthesizing amines directly from ammonia (B1221849). The synthesis begins with the reaction of potassium phthalimide with a primary alkyl halide. In this nucleophilic substitution reaction, the phthalimide anion acts as a surrogate for ammonia, attacking the electrophilic carbon of the alkyl halide to form an N-alkylphthalimide intermediate.
The subsequent cleavage of this intermediate is typically achieved through hydrazinolysis, where the use of hydrazine (B178648) hydrate cleaves the N-alkylphthalimide to liberate the desired primary amine and a stable phthalhydrazide byproduct. Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions. The Gabriel synthesis is particularly advantageous for its high yields and the purity of the primary amine product, making it a valuable tool in both laboratory and industrial settings.
Reaction Steps in Gabriel Synthesis
| Step | Reactants | Product | Description |
|---|---|---|---|
| 1 | Phthalimide, Potassium Hydroxide (B78521) | This compound | Formation of the potassium salt of phthalimide. |
| 2 | This compound, Primary Alkyl Halide | N-Alkylphthalimide | Nucleophilic substitution to form the intermediate. |
| 3 | N-Alkylphthalimide, Hydrazine Hydrate | Primary Amine, Phthalhydrazide | Cleavage of the intermediate to yield the final product. |
Role as an Intermediate in Industrial Chemical Syntheses
The versatility of this compound extends beyond the laboratory, playing a significant role as an intermediate in various large-scale industrial chemical syntheses. Its ability to introduce a protected nitrogen atom into a molecule makes it an invaluable building block in the production of a wide array of commercially important compounds.
Precursor for Synthetic Indigo and Pigments
Historically and in modern chemical manufacturing, this compound serves as a precursor in the synthesis of anthranilic acid. This is achieved through the Hofmann degradation of phthalimide, which can be prepared from this compound. Anthranilic acid is a crucial intermediate in the production of synthetic indigo, the iconic blue dye used extensively in the textile industry for coloring denim and other fabrics. Beyond indigo, phthalimide derivatives are utilized in the synthesis of a range of other organic pigments, contributing to the vibrant colors seen in various consumer and industrial products.
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
The Gabriel synthesis, and therefore this compound, is a cornerstone in the pharmaceutical industry for the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The precise introduction of a primary amine group is a critical step in the construction of many complex drug molecules. This compound is used in the synthesis of intermediates for a range of pharmaceuticals, including:
Carvedilol: A beta-blocker used to treat high blood pressure and heart failure.
Linezolid: An antibiotic used to treat serious bacterial infections.
Rivaroxaban: An anticoagulant used to prevent and treat blood clots.
Milnacipran: An antidepressant used to treat fibromyalgia and depression.
Tamsulosin: Used to treat benign prostatic hyperplasia.
The use of this compound in these syntheses ensures the high purity and yield required for pharmaceutical production.
Examples of APIs Synthesized Using this compound Intermediates
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of this compound |
|---|---|---|
| Carvedilol | Cardiovascular Drug | Synthesis of a key primary amine intermediate. |
| Linezolid | Antibiotic | Introduction of a primary amine group in the molecule. |
| Rivaroxaban | Anticoagulant | Formation of a crucial amine-containing fragment. |
| Milnacipran | Antidepressant | Synthesis of the primary amine core of the drug. |
| Tamsulosin | Benign Prostatic Hyperplasia Treatment | Used in the creation of an essential amine side chain. |
Application in Azo Dye and Saccharin Precursor Synthesis
This compound is a precursor to anthranilic acid, which is a vital component in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic organic dyes, used in a wide range of applications from textiles and leather to food and cosmetics. The diazotization of anthranilic acid and its subsequent coupling with various aromatic compounds leads to the formation of a diverse array of colorful azo dyes.
Furthermore, anthranilic acid derived from phthalimide is a key starting material in one of the common industrial syntheses of saccharin, an artificial sweetener. The conversion of anthranilic acid to saccharin involves a series of chemical transformations, highlighting another important industrial application stemming from this compound.
Explorations in Material Science and Polymer Chemistry
The utility of the phthalimide group, often introduced via this compound, is being increasingly explored in the fields of material science and polymer chemistry. The rigid and planar structure of the phthalimide moiety can impart desirable thermal and mechanical properties to polymers.
Synthesis of Polymer Scaffolds
In the context of polymer chemistry, the term "scaffold" can refer to the fundamental structure of a polymer or a three-dimensional porous structure used in applications like tissue engineering. While this compound is not typically used as a direct monomer to build the backbone of a polymer scaffold, it is instrumental in the functionalization of polymers that can then be used to create such scaffolds.
Through reactions analogous to the Gabriel synthesis, polymers containing alkyl halide functional groups can be modified by introducing phthalimide groups. These phthalimide-functionalized polymers can then be further reacted to introduce primary amine groups onto the polymer backbone. These amine functionalities are crucial for cross-linking polymer chains to form stable, three-dimensional scaffolds. Moreover, the introduced amine groups can serve as attachment points for bioactive molecules, which is a key strategy in the development of functional biomaterials for tissue engineering and regenerative medicine. Phthalimide derivatives have been incorporated into various polymers to enhance their properties and create advanced materials. rsc.orgtpcj.org
Formation of Coordination Compounds
This compound, while extensively utilized in organic synthesis, also demonstrates significant utility in the field of coordination chemistry. The phthalimide anion, generated from the deprotonation of phthalimide, can act as a versatile ligand, coordinating to a variety of metal centers through its nitrogen and/or oxygen atoms. This coordination behavior allows for the construction of a diverse array of metal-organic complexes with varied structural motifs and potential applications.
The coordination of the phthalimide anion to a metal center is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system employed, and the presence of other ancillary ligands. The deprotonated imide nitrogen and the two carbonyl oxygen atoms of the phthalimide moiety offer multiple potential binding sites, leading to different coordination modes such as monodentate, bidentate, and bridging.
Alkali and Alkaline Earth Metal Coordination
The coordination chemistry of the phthalimide anion with alkali and alkaline earth metals is exemplified by the structure of this compound itself. In its crystalline form, the potassium cation is coordinated by five oxygen and three nitrogen atoms from neighboring phthalimide anions, resulting in a complex polymeric structure. researchgate.net This demonstrates the ability of the phthalimide anion to form stable complexes with s-block elements. While the coordination chemistry with other alkali and alkaline earth metals is less extensively documented in readily available literature, the fundamental principles of electrostatic interactions suggest that similar complexes can be formed, with the specific coordination number and geometry being dependent on the ionic radius of the metal cation.
Transition Metal Coordination
The interaction of this compound with transition metals gives rise to a rich variety of coordination compounds with interesting structural and electronic properties. The phthalimide anion can coordinate to transition metal ions, acting as a ligand in the formation of mixed-ligand complexes.
Furthermore, the versatility of the phthalimide framework is demonstrated in the synthesis of bioactive cyclometalated compounds. Organometallic complexes of Ruthenium(II) and Iridium(III) have been prepared using a pyridinyl-phthalimide ligand. nih.gov In these complexes, the phthalimide moiety is an integral part of the ligand that coordinates to the metal center, showcasing its utility in designing complexes with potential applications in medicinal chemistry. nih.gov
Table 1: Examples of Transition Metal Coordination Compounds with Phthalimide
| Metal Center | Other Ligands | Resulting Geometry | Reference |
| Co(II) | Quinoline, Isoquinoline, 2-Picoline, Pyridine | Octahedral | sciencepublishinggroup.com |
| Ni(II) | Quinoline, Isoquinoline, 2-Picoline, Pyridine | Octahedral | sciencepublishinggroup.com |
| Cu(II) | Quinoline, Isoquinoline, 2-Picoline, Pyridine | Square Planar | sciencepublishinggroup.com |
| Ru(II) | Pyridinyl-phthalimide derivative | Pseudo-octahedral | nih.gov |
| Ir(III) | Pyridinyl-phthalimide derivative | Octahedral | nih.gov |
Note: This table is populated with data from the text. To make it interactive, you can sort the columns by clicking on the headers.
Lanthanide Coordination
The coordination chemistry of phthalimide and its derivatives extends to the lanthanide series of elements. The relatively large ionic radii and flexible coordination numbers of lanthanide ions make them suitable for complexation with multidentate organic ligands. The phthalimide anion, with its multiple potential donor atoms, can effectively coordinate to lanthanide ions.
A notable area of research involves the synthesis and photophysical properties of lanthanide complexes with phthalimide-containing ligands. nih.gov These studies are often motivated by the potential applications of such complexes in luminescent materials and sensors. The phthalimide moiety can act as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The specific coordination environment around the lanthanide ion, including the number and arrangement of the phthalimide ligands, plays a crucial role in the efficiency of this energy transfer process and the resulting luminescence properties. nih.gov
Research in this area has explored the design and synthesis of Terbium(III) and Europium(III) complexes with various phthalimide and phthalamate derivatives. nih.gov The characterization of these complexes provides insights into their structure and the nature of the metal-ligand interactions, which are essential for tailoring their photophysical properties for specific applications. nih.gov
Computational and Theoretical Investigations of Potassium Phthalimide Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of potassium phthalimide (B116566). Grounded in quantum mechanics, DFT calculations provide a framework for understanding molecular interactions at an atomic level. A notable study employed DFT calculations using the M062X/6-31+G(d,p) method to explore the potential of potassium phthalimide as an ionic liquid for carbon dioxide (CO2) absorption sciencepublishinggroup.comsciencepublishinggroup.comsciencepg.com. This level of theory is recognized for its accuracy in predicting interaction energies sciencepublishinggroup.com.
Molecular Interaction Analyses
Computational analyses have elucidated the nature of interactions between this compound and other molecules. In studies investigating CO2 capture, molecular interaction analyses revealed tangible interactions between the this compound ionic liquid and CO2 molecules sciencepublishinggroup.comsciencepg.com. Electrostatic potential (ESP) surface maps have been used to visualize these interactions, highlighting the role of electrostatic forces and charge transfer in the formation of stable ion pairs sciencepublishinggroup.com. These analyses are crucial for understanding the mechanisms underlying the observed chemical properties and reactivity of this compound systems.
Binding Energy Calculations
The stability of molecular complexes involving this compound can be quantified through binding energy calculations. DFT studies have calculated the binding energies for the interaction between this compound ([C8H4KNO2]) and CO2, with values ranging from -3.475 to -0.219 kcal/mol sciencepublishinggroup.comsciencepg.com. These negative binding energies indicate the formation of stable complexes. sciencepublishinggroup.com. Furthermore, the interaction between the phthalimide anion and the potassium (K+) cation was found to have a binding energy of -115.364 kcal/mol, signifying a strong association sciencepublishinggroup.com. Such calculations are fundamental in assessing the feasibility of this compound for applications like carbon capture, where the strength of binding is a critical parameter sciencepublishinggroup.comsciencepg.com.
Interactive Data Table: Binding Energies of this compound with CO2
| Interacting Species | Binding Energy (kcal/mol) |
| [C8H4KNO2] with CO2 | -3.475 to -0.219 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization within a molecular system. For this compound, NBO analysis has been instrumental in confirming that interactions with molecules like CO2 facilitate charge transfer between the interacting species sciencepublishinggroup.comsciencepg.com. This charge transfer can induce alterations in the geometry of the ionic liquid sciencepublishinggroup.com. The NBO method investigates the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their energetic significance through second-order perturbation theory researchgate.netwikipedia.orgwisc.edumpg.de. This analysis is key to understanding the electronic origins of the stability and reactivity of this compound complexes.
In Silico Modeling of Phthalimide Derivatives
The therapeutic potential of phthalimide derivatives has been extensively explored using in silico modeling techniques. These computational methods, particularly molecular docking, are vital for predicting how these molecules might interact with biological targets, thereby guiding the design and development of new drugs mdpi.comacs.orgnih.gov.
Ligand-Target Interaction Studies via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method has been widely applied to phthalimide derivatives to investigate their potential as inhibitors of various enzymes and receptors implicated in disease.
One major area of investigation is in cancer therapeutics. Phthalimide derivatives have been docked against targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis researchgate.nettandfonline.comresearchgate.net. Docking studies identified essential amino acid residues for favorable interactions, including GLU885, PHE918, CYS919, and ASP1046 nih.gov. Similarly, derivatives have been modeled as inhibitors of the TGF-β type I receptor kinase (ALK5), with some compounds showing strong binding affinities with energies below -10.0 kcal/mol mdpi.comresearchgate.net. These studies often use software like AutoDock to perform the simulations mdpi.comresearchgate.net.
In the context of neurodegenerative diseases like Alzheimer's, phthalimide derivatives have been evaluated as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) acs.orgnih.govepa.govnih.govacs.orgresearchgate.net. Docking studies revealed that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE nih.govresearchgate.net. For instance, one study reported docking scores for a series of derivatives against AChE ranging from -6.551 to -9.885 kcal/mol acs.orgnih.gov.
Other biological targets for phthalimide derivatives that have been investigated via molecular docking include:
DNA Gyrase B: An essential bacterial enzyme, making it a target for new antimicrobial agents nih.gov.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): A target for treating type 2 diabetes mdpi.comnih.gov.
DNA: Studies have shown that phthalimide derivatives can bind within the minor groove of DNA, suggesting a potential mechanism for anticancer activity mdpi.comsemanticscholar.orgresearchgate.net.
SARS-CoV-2 Proteins: In the search for COVID-19 treatments, phthalimide derivatives have been docked against viral targets like the main protease (Mpro), with some compounds showing binding energies as low as -10.26 kcal/mol nih.govnih.gov.
These molecular docking studies provide valuable atomic-level insights into the binding modes and affinities of phthalimide derivatives, helping to rationalize their biological activities and guide the synthesis of more potent and selective therapeutic agents.
Interactive Data Table: Molecular Docking of Phthalimide Derivatives with Biological Targets
| Phthalimide Derivative Class | Biological Target | Docking Software/Method | Reported Binding Energy/Score | Key Interacting Residues |
| N-substituted phthalimides | TGF-β type I receptor kinase (ALK5) | AutoDock 4.2 | -10.0 to -12.28 kcal/mol | Not specified |
| N-benzyl-substituted biaryl phthalimides | Acetylcholinesterase (AChE) | Not specified | -6.551 to -9.885 kcal/mol | Not specified |
| 4-phthalimidobenzenesulfonamides | Acetylcholinesterase (AChE) | Gold 5.2.1 | Not specified | Trp84, Tyr121 |
| Various Phthalimide Derivatives | VEGFR-2 | Not specified | Not specified | GLU885, PHE918, CYS919, ASP1046 |
| 1,2,3-triazole-phthalimides | SARS-CoV-2 Main Protease (Mpro) | iGemDock 2.1 / AutoDock 4.2 | up to -10.26 kcal/mol | Not specified |
| N-substituted phthalimides | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Not specified | Not specified | Tyr473, Ser289, Gln286 |
| Tetrabromophthalimides | DNA Minor Groove | Not specified | Not specified | Not applicable |
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
In silico computational models are instrumental in the early stages of drug discovery and chemical safety assessment, providing predictions for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov For this compound, the ADMET profile is primarily determined by the phthalimide anion. Computational studies on phthalimide and its derivatives offer valuable insights into its likely pharmacokinetic and toxicological behavior. These predictions help in understanding the compound's potential as a therapeutic agent or its risk as a chemical substance. researchgate.net
Detailed research findings from various computational analyses of the phthalimide scaffold indicate a generally favorable ADMET profile. Phthalimide and its derivatives are often characterized as lipophilic and neutral compounds, which facilitates their passage across biological membranes. japsonline.com
Absorption
Computational models predict that the phthalimide core structure possesses characteristics amenable to good oral bioavailability. researchgate.net Studies on various phthalimide derivatives have shown that they generally adhere to Lipinski's rule of five, a key indicator of drug-likeness and good absorption. nih.gov The topological polar surface area (TPSA) is a crucial parameter in predicting drug transport properties, and phthalimide derivatives have been found to have TPSA values that suggest good passive oral absorption. researchgate.net
Distribution
The distribution of a compound throughout the body is influenced by factors such as its ability to cross biological membranes and bind to plasma proteins. Phthalimides, being lipophilic, are expected to readily cross biological membranes. japsonline.com Computational studies can predict the extent of plasma protein binding, which affects the concentration of the free compound available to exert its biological effects.
Metabolism
The metabolism of a compound is a critical factor in determining its duration of action and potential for drug-drug interactions. In silico models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family. globalhealthsciencegroup.com For instance, in a study of phthalimide derivatives, it was predicted that certain compounds could be inhibitors of specific CYP enzymes like CYP2C19, while not inhibiting others such as CYP2C9. globalhealthsciencegroup.com
Excretion
The route and rate of excretion are important for determining the half-life of a compound and its potential for accumulation. While specific computational predictions for the excretion of this compound are not extensively detailed in the available literature, general pharmacokinetic principles suggest that as a small, water-soluble salt, it would likely be excreted renally.
Toxicity
Toxicity prediction is a cornerstone of computational chemical assessment. researchgate.net Software tools like Toxtree utilize a decision tree approach to classify compounds into Cramer classes, which estimate the threshold of toxicological concern. labcorp.comchemsafetypro.com Studies on phthalimide derivatives using such tools have indicated that they are not predicted to be carcinogenic or mutagenic. globalhealthsciencegroup.com Furthermore, in silico predictions for oral rat acute toxicity (LD50) of some phthalimide analogs suggest a low toxicity profile. nih.gov
Table 1: Predicted ADMET Properties of the Phthalimide Moiety
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Lipinski's Rule of Five | Obeys | Good oral bioavailability potential |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Varies with derivatives | Potential for central nervous system effects depends on the specific structure |
| Plasma Protein Binding | Moderate to High | Affects the free concentration of the compound |
| Metabolism | ||
| CYP450 Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2C19) | Risk of drug-drug interactions |
| Excretion | ||
| Primary Route | Likely Renal | Influences dosing regimen |
| Toxicity | ||
| Mutagenicity (Ames Test) | Negative | Low likelihood of causing genetic mutations |
| Carcinogenicity | Negative | Low likelihood of causing cancer |
| Cramer Class | Varies (often Class III for derivatives) | Indicates a certain level of toxicological concern requiring assessment |
| Acute Oral Toxicity (LD50) | Low (predicted for derivatives) | Suggests a relatively safe profile upon acute ingestion |
Spectroscopic and Structural Characterization Methodologies for Phthalimide Compounds
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of potassium phthalimide (B116566) exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds.
The most prominent features in the spectrum are the strong absorptions from the carbonyl (C=O) groups of the imide function. Due to the formation of the potassium salt, the N-H bond present in the parent phthalimide is absent. The aromatic ring gives rise to several characteristic bands, including C-H stretching and C=C ring stretching vibrations. The key vibrational frequencies for potassium phthalimide are summarized below.
Interactive Table: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~1770 - 1700 | Strong | Asymmetric and symmetric C=O stretching |
| ~1600 | Medium | Aromatic C=C stretching |
| ~1470 | Medium | Aromatic C=C stretching |
| ~1300 | Strong | C-N stretching |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The exact mass of this compound (C₈H₄KNO₂) is 184.9879 Da. nih.gov The mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound.
Under typical electron ionization (EI) conditions, the analysis would likely focus on the phthalimide portion of the salt. The fragmentation of the phthalimide radical cation (m/z 147) involves characteristic losses of neutral molecules.
Interactive Table: Expected Mass Spectrometry Fragmentation for the Phthalimide Moiety
| m/z | Proposed Fragment |
|---|---|
| 147 | [C₈H₅NO₂]⁺ (Molecular ion of phthalimide) |
| 104 | [C₇H₄O]⁺ (Loss of HNCO) |
Note: The fragmentation pattern is based on the parent compound, phthalimide. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound have revealed its detailed solid-state structure. The compound crystallizes in the monoclinic system. researchgate.net The crystal structure consists of layers of potassium cations coordinated by oxygen and nitrogen atoms from the phthalimide anions, which alternate with nonpolar layers of stacked benzene rings. researchgate.net
Interactive Table: Crystal Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | K⁺·C₈H₄NO₂⁻ researchgate.net |
| Molecular Weight | 185.22 researchgate.net |
| Crystal System | Monoclinic researchgate.net |
The potassium cation is coordinated by five oxygen atoms and three nitrogen centers, creating a complex ionic lattice. researchgate.net
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique employed in the characterization of phthalimide compounds, serving as a crucial method for verifying the stoichiometry of a synthesized molecule. This analytical process determines the mass percentage of each element—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimental results are then compared against the theoretical values calculated from the compound's proposed chemical formula. A close agreement between the experimental and theoretical data provides strong evidence for the compound's purity and confirms its empirical formula.
For this compound (C₈H₄KNO₂), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (185.22 g/mol ) wikipedia.orgpapchemlifesciences.com. This calculation provides a precise benchmark for experimental verification.
The process is a cornerstone in the structural confirmation of newly synthesized phthalimide derivatives. nih.govsphinxsai.com In numerous research studies, after synthesizing novel phthalimide-based molecules, scientists perform elemental analysis to validate the proposed structures. nih.govnih.gov For instance, studies on N-substituted phthalimides report the "Calculated" percentages for C, H, and N based on the expected formula, alongside the "Found" percentages obtained from instrumental analysis. nih.gov A negligible difference between these values is a key criterion for confirming that the target compound has been successfully synthesized with a high degree of purity. nih.gov
The data below illustrates the theoretical elemental composition of this compound. In a laboratory setting, a pure sample of this compound would be expected to yield experimental results closely matching these theoretical percentages.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 51.87 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.18 |
| Potassium | K | 39.10 | 1 | 39.10 | 21.11 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.56 |
| Oxygen | O | 16.00 | 2 | 32.00 | 17.28 |
| Total | | | | 185.23 | 100.00 |
Sustainability and Green Chemistry Aspects in Potassium Phthalimide Chemistry
Development of Environmentally Benign Reaction Conditions
A significant focus in the green chemistry of potassium phthalimide (B116566) has been the move away from hazardous organic solvents and harsh reaction conditions.
Water is an ideal solvent for green chemistry due to its non-toxic nature, abundance, and safety. The use of aqueous media in reactions involving potassium phthalimide has been shown to be highly effective in various synthetic applications. For instance, this compound has been successfully employed as a green, mild, and efficient organocatalyst for the one-pot, three-component synthesis of 2-amino-4-aryl-4H-benzo[h]chromenes and 3-amino-1-aryl-1H-benzo[f]chromenes in aqueous media. researchgate.netchemicalpapers.com This method offers several advantages, including being environmentally benign, requiring no organic solvent, proceeding under mild conditions, and affording high yields in short reaction times. researchgate.netchemicalpapers.com
Similarly, this compound has been utilized as a catalyst for the synthesis of 3,3'-arylmethylene-bis(4-hydroxyquinolin-2(1H)-ones) in aqueous ethanol (B145695), which is considered a relatively eco-friendly solvent system. jmaterenvironsci.com The use of water as a solvent is also highlighted in the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, where this compound acts as an efficient organocatalyst at room temperature. researchgate.net These examples underscore the viability and benefits of using water as a reaction medium in this compound-catalyzed transformations, contributing to safer and more sustainable chemical processes. researchgate.netresearchgate.netthieme-connect.com
| Reaction | Catalyst | Solvent | Key Advantages |
| Synthesis of amino-benzochromenes | This compound | Aqueous media | Environmentally benign, no organic solvent, mild conditions, high yields. researchgate.netchemicalpapers.com |
| Synthesis of 3,3'-arylmethylene-bis(4-hydroxyquinolin-2(1H)-ones) | This compound | Aqueous ethanol | Eco-friendly solvent, operational simplicity, high yields. jmaterenvironsci.com |
| Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones | This compound | Water | Environmentally benign, room temperature, good to excellent yields. researchgate.net |
| Synthesis of benzo chemicalpapers.comthieme-connect.comchromene derivatives | This compound-N-oxyl (PPINO) | Aqueous media | Green process, high atom-economy, simple workup. thieme-connect.com |
| Synthesis of 7-Arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-ones | This compound | Aqueous media | Facile three-component synthesis. yu.edu.jo |
Solvent-free, or neat, reaction conditions represent another significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. This compound has proven to be an effective catalyst under such conditions.
For example, it has been used as a solid basic catalyst in the solvent-free synthesis of 4-aryl-7-(arylmethylene)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-ones/thiones. rhhz.net This method is noted for its simple workup, high efficiency, and mild conditions. rhhz.net Another notable application is the efficient and eco-friendly synthesis of 2-amino-3-phenylsulfonyl-4H-chromenes, where 10 mol% of this compound catalyzes the reaction under solvent-free conditions, leading to good to excellent yields. tandfonline.comfigshare.com The advantages of this approach include operational simplicity, short reaction times, and the use of a non-toxic and inexpensive catalyst. tandfonline.comfigshare.com The development of solvent-less reactions is a growing area of interest in medicinal chemistry for its sustainable and green advantages. dntb.gov.ua Mechanochemical synthesis, which is performed under solvent-free conditions, is also gaining traction for its efficiency and eco-friendliness. researchgate.net
Recyclability and Reusability of this compound as a Catalyst
The ability to recycle and reuse a catalyst is a cornerstone of sustainable chemical manufacturing, as it reduces waste and lowers costs. This compound has demonstrated excellent recyclability in several catalytic applications.
In the synthesis of 4-aryl-7-(arylmethylene)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-ones/thiones, the catalyst was successfully recycled and reused for four consecutive runs with only a slight decrease in product yield. rhhz.net Similarly, in the synthesis of 2-amino-3-phenylsulfonyl-4H-chromenes, this compound could be recycled at least four times without a significant loss of activity. tandfonline.comfigshare.com Furthermore, in the synthesis of 3,3'-arylmethylene-bis(4-hydroxyquinolin-2(1H)-ones), the aqueous ethanol solution containing the catalyst was reused at least six times without a significant drop in its effectiveness. jmaterenvironsci.com This reusability underscores the stability and robustness of this compound as a green catalyst. jmaterenvironsci.comrhhz.net
| Reaction | Number of Recycles | Catalyst Activity |
| Synthesis of 4-aryl-7-(arylmethylene)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-ones/thiones | 4 | Slight decrease in yield (82% to 70%). rhhz.net |
| Synthesis of 2-amino-3-phenylsulfonyl-4H-chromenes | 4 | No significant loss of activity. tandfonline.comfigshare.com |
| Synthesis of 3,3'-arylmethylene-bis(4-hydroxyquinolin-2(1H)-ones) | 6 | No significant loss of activity. jmaterenvironsci.com |
Waste Reduction and Byproduct Management in Phthalimide Synthesis
Traditional methods for the synthesis of phthalimides can generate significant waste. Modern approaches are focusing on improving atom economy and implementing better waste management strategies.
In the industrial production of phthalimide, continuous processes are employed where excess ammonia (B1221849) and water are removed and can be managed. chemcess.com For instance, in a vertical reaction tube process, molten phthalic anhydride (B1165640) and excess ammonia are continuously fed, and the resulting phthalimide is collected. chemcess.com The exhaust gases from such processes can be treated to minimize environmental impact. oecd.org
A key aspect of waste reduction is the ability to recover and reuse byproducts. In the context of the Gabriel synthesis of primary amines, which traditionally uses this compound, a significant advancement involves the recovery and reuse of the phthalimide byproduct. acs.org By developing a chemoselective method for cleaving N-aryl phthalimides, the phthalimide can be recovered and reused, transforming a waste product into a recyclable reagent. acs.org This approach significantly improves the atom economy of the process.
Furthermore, the choice of raw materials and reaction pathways can impact waste generation. The synthesis of this compound itself can be optimized. For example, using phthalimide and potassium alkoxide in a low-carbon alcohol solvent avoids the generation of water as a byproduct, which can lead to side reactions. google.com The solvent in this process can also be recycled, further reducing waste. google.com In the production of phthalimide from phthalic anhydride and ammonia, process control can selectively yield the desired product, minimizing the formation of byproducts like phthalamide (B166641) or phthalonitrile. chemcess.com
Biological and Pharmaceutical Research Applications of Phthalimide Derivatives
Rational Design and Synthesis of Bioactive Phthalimide (B116566) Analogues
The rational design of new bioactive molecules is a cornerstone of modern drug discovery. mdpi.com For phthalimide derivatives, this process often involves a molecular hybridization approach, where the core phthalimide structure is combined with other known pharmacophores such as pyrazoles, triazoles, or benzimidazoles to enhance biological activity. mdpi.comnih.gov The design process is guided by structure-activity relationships (SAR) and computational methods to predict the potential efficacy and binding modes of new compounds. mdpi.com
Synthesis of these analogues typically begins with core materials like potassium phthalimide or phthalic anhydride (B1165640). mdpi.combiomedgrid.com For instance, N-substituted phthalimides can be synthesized by reacting phthalic anhydride with various amines, which can then undergo further cyclization to form N-substituted imides. eijppr.com In one approach, pyrazolylphthalimide derivatives were created and subsequently reacted with different reagents to produce target compounds like imidazopyrazoles and pyrazolopyrimidines containing the phthalimide moiety. nih.gov Another method involves the reaction of amino-containing aromatic sulfonamides with various anhydrides to form imides with potential biological activity. mdpi.com The goal of these synthetic strategies is to create a diverse library of compounds for screening against various biological targets. nih.govnih.gov
Enzyme Inhibition Studies
Phthalimide derivatives have been a significant focus of research for their ability to inhibit various enzymes implicated in disease. Their structural versatility allows for the design of potent and selective inhibitors for specific enzyme targets.
Acetylcholinesterase (AChE) inhibitors are a primary treatment strategy for Alzheimer's disease (AD), as they help to increase levels of the neurotransmitter acetylcholine in the brain. epa.govacs.org Phthalimide-based compounds have been identified as promising AChE inhibitors because their structure can mimic portions of existing drugs like donepezil. acs.org
Researchers have synthesized and evaluated numerous phthalimide derivatives for their ability to inhibit both AChE and butyrylcholinesterase (BuChE), another key enzyme in cholinergic transmission. epa.govacs.org For example, a series of N-benzyl-substituted biaryl phthalimide derivatives were developed as multi-target agents for AD. nih.gov In these studies, compound 3e showed significant potency against AChE with an IC50 value of 0.24 μM. nih.gov Another study found that dioxoisoindolines E and F were active against AChE, with Ki values of 232 and 193 μM, respectively. epa.gov Molecular docking studies have helped to elucidate the binding interactions, showing that the carbonyl carbons and aromatic rings of the phthalimide structure contribute to a high affinity for cholinesterases. epa.gov
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Phthalimide Derivatives
| Compound | Target Enzyme | Inhibition Value (IC50 / Ki) | Reference |
| Compound 3e | AChE | IC50 = 0.24 μM | nih.gov |
| Compound 3e | BChE | IC50 = 6.29 μM | nih.gov |
| Dioxoisoindoline C | BChE | Ki = 200 μM | epa.gov |
| Dioxoisoindoline D | BChE | Ki = 100 μM | epa.gov |
| Dioxoisoindoline E | AChE | Ki = 232 μM | epa.gov |
| Dioxoisoindoline F | AChE | Ki = 193 μM | epa.gov |
| Compound 1 | AChE | IC50 = 10 μM | acs.org |
| Compound 1 | BChE | IC50 = 80 μM | acs.org |
| Compound 3 | AChE | IC50 = 18 μM | acs.org |
| Compound 3 | BChE | IC50 = 11 μM | acs.org |
Human carbonic anhydrases (hCAs) are a family of metalloenzymes involved in crucial physiological processes, and their deregulation is linked to various diseases, including glaucoma, epilepsy, and cancer. nih.govtandfonline.com Consequently, hCA isoforms are important therapeutic targets. tandfonline.com
Several studies have investigated phthalimide derivatives as inhibitors of various hCA isoforms. A series of phthalimide-capped benzene sulfonamides were evaluated for their inhibitory activity against hCA I and hCA II. nih.govtandfonline.com One compound from this series displayed potent inhibition against both hCA I (Ki = 28.5 nM) and hCA II (Ki = 2.2 nM), proving to be significantly more potent than the standard inhibitor acetazolamide. nih.govtandfonline.com This compound also showed a 14-fold selectivity for the hCA II isoform over hCA I. tandfonline.com In another study, novel hydantoin-phthalimide hybrids were synthesized and tested against a panel of hCA isoforms (hCA I, II, VI, VII, and IX). tandfonline.comnih.gov While these compounds were largely inactive against hCA I and II, they showed moderate inhibitory effects on hCA VI, VII, and IX, with Ki values in the submicromolar to micromolar ranges. tandfonline.comnih.gov
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Phthalimide Derivatives
| Compound Class | Target Isoform | Inhibition Constant (Ki) Range | Potent Example (Ki) | Reference |
| Phthalimide-capped benzene sulfonamides | hCA I | Nanomolar | 28.5 nM | nih.govtandfonline.com |
| Phthalimide-capped benzene sulfonamides | hCA II | Nanomolar | 2.2 nM | nih.govtandfonline.com |
| Sulfonamides with imide moieties | hCA I | 49 to >10000 nM | - | mdpi.com |
| Sulfonamides with imide moieties | hCA II | 2.4 to 4515 nM | 2.4 nM | mdpi.com |
| Sulfonamides with imide moieties | hCA IX | 9.7 to 7766 nM | - | mdpi.com |
| Sulfonamides with imide moieties | hCA XII | 14 to 316 nM | - | mdpi.com |
| Phthalimide–hydantoin hybrids | hCA VI | 0.405–64.33 μM | - | tandfonline.comnih.gov |
Antiviral Activity Research
Phthalimide derivatives have demonstrated potential as antiviral agents. biomedgrid.com Research has shown that certain analogues can inhibit the replication of various viruses. For example, some phthalimide derivatives have shown significant inhibitory results against herpes simplex virus 1 (HSV-1) and herpes simplex virus 2 (HSV-2). biomedgrid.com One study highlighted a series of ftobuzone analogues, prepared from this compound, that were effective against HSV-1. biomedgrid.com Another compound, an N-I-adamantyl-4-aminophthalimide derivative, exhibited antiviral activity against the HIV virus with an EC50 value of 4.78 μg/mL. biomedgrid.com The presence of an amino group on the phthalimide structure was noted as being important for this observed biological activity. biomedgrid.com
Anticonvulsant Activity Research
The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. ijsr.net Phthalimide-based compounds have been investigated as promising anticonvulsant agents, with some acting as sodium channel antagonists, similar to the established drug phenytoin. nih.govnih.gov
Numerous studies have synthesized and evaluated phthalimide derivatives in preclinical seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govnih.govresearchgate.net In one study, several 2-substituted phthalimide analogues demonstrated the ability to protect against both MES and PTZ-induced seizures. nih.gov Certain compounds were found to be more potent than phenytoin in managing both clonic and tonic seizures. nih.govnih.gov Another investigation reported a phthalimide derivative that provided protection against electrically induced seizures at doses of 30 mg/kg and 100 mg/kg, showing greater potency than phenytoin. biomedgrid.com Docking studies suggest these compounds interact with the domain II-S6 of the NaV1.2 sodium channel, with the carbonyl group's oxygen playing a key role in the drug-receptor interaction. nih.gov
Table 3: Anticonvulsant Activity of Selected Phthalimide Derivatives
| Seizure Model | Observation | Key Findings | Reference |
| Maximal Electroshock (MES) | Protection against tonic seizure | Compounds 3, 6, 7, 11, 13, 14 showed 100% protection. | nih.govresearchgate.net |
| Pentylenetetrazole (PTZ) | Elevation of clonic seizure threshold | Compounds 3 and 9 were more active than phenytoin. | nih.govresearchgate.net |
| Electrically Induced Seizures | Protection against seizures | A 2-phthalimide derivative was more potent than phenytoin at 30 mg/kg. | biomedgrid.com |
Analgesic and Anti-inflammatory Investigations
Phthalimide derivatives have been widely explored for their analgesic and anti-inflammatory properties. biomedgrid.com Many of these effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. biomedgrid.comnih.gov
A group of 30 cyclic imides derived from phthalimide were specifically designed as selective COX-2 inhibitors. biomedgrid.comnih.gov Among these, compound 6a was identified as a highly potent (IC50 = 0.18 μM) and extremely selective (Selectivity Index = 668) COX-2 inhibitor, with potency and selectivity comparable to the prescription drug celecoxib. nih.gov This compound also demonstrated superior anti-inflammatory activity in vivo compared to diclofenac. nih.gov Other research has shown that phthalimide derivatives can significantly inhibit paw edema in mice and decrease carrageenan-induced hyperalgesia. biomedgrid.com For instance, seven compounds containing a phthalimide group linked to a methyl 1,2,4-oxadiazol-5-yl moiety showed a potent analgesic effect in mice. biomedgrid.com
Table 4: Anti-inflammatory and Analgesic Activity of Phthalimide Derivatives (COX Inhibition)
| Compound | COX-2 IC50 | COX-2 Selectivity Index (SI) | Reference |
| 6a | 0.18 μM | 668 | nih.gov |
| 6b | 0.24 μM | >416 | nih.gov |
| 7a | 0.28 μM | >363 | nih.gov |
| 7b | 0.36 μM | >277 | nih.gov |
Anticancer Research and Cytotoxicity Assessments
The quest for novel and effective anticancer agents is a cornerstone of pharmaceutical research. Phthalimide derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines. derpharmachemica.com The therapeutic potential of these compounds often stems from their ability to induce apoptosis, inhibit crucial enzymes involved in cancer progression, or interfere with cell signaling pathways. nih.govnih.gov
A study involving eleven thiazole-bearing phthalimide derivatives showcased their cytotoxic and pro-apoptotic activities. nih.gov Among the tested compounds, derivative 5b was identified as the most potent against the MCF-7 (human breast adenocarcinoma) cell line, with an IC50 value of 0.2 µM. nih.gov Furthermore, compounds 5g and 5k exhibited strong cytotoxic effects against PC-12 (rat adrenal gland pheochromocytoma) and MDA-MB-468 (human breast adenocarcinoma) cells, with IC50 values of 0.43 µM and 0.6 µM, respectively. nih.gov The mechanism of action for these compounds was linked to the induction of apoptosis through the intrinsic mitochondrial pathway. nih.gov
In another investigation, forty-three phthalimide derivatives were screened for their antiproliferative activity against cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines. scielo.org.mxutrgv.edu The results highlighted compounds C16 , E11 , and E16 as having the most significant antiproliferative effects against HeLa and 4T1 cells. scielo.org.mxutrgv.edu Notably, some of these compounds, including H5 , H16 , E2 , E16 , and C1 , showed selectivity, as they did not affect the proliferation of the normal murine fibroblast (3T3) cell line. scielo.org.mxutrgv.edu
Further research into phthalimide-based curcumin derivatives revealed their potential against aggressive prostate tumor cells. eijppr.com The derivative K3F21 was found to be more potent than curcumin in inhibiting both anchorage-dependent and -independent growth of prostate cancer cells. Its anticancer activity was attributed to its ability to alter the expression of genes controlling cell proliferation and apoptosis, and to modulate cancer-associated signaling pathways like PI3K/AKT, ERK, and p38. eijppr.com
Additionally, studies on N-substituted isoindoline-1,3-dione derivatives have identified compounds with significant anticancer activity. For instance, a 4-bromosubstituted derivative (7c ) on a phenyl ring demonstrated good activity and was shown through docking studies to bind efficiently to the epidermal growth factor receptor (EGFR). researchgate.net Other research has focused on the cytotoxic effects against murine tumor cells like Sarcoma 180 and B-16/F-10, where specific derivatives induced membrane disruption, DNA fragmentation, and mitochondrial depolarization, indicative of apoptosis. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Key Findings (e.g., IC50) | Mechanism of Action |
|---|---|---|---|
| Compound 5b (thiazole derivative) | MCF-7 (Breast) | IC50 = 0.2 µM | Induction of apoptosis via intrinsic pathway. nih.gov |
| Compound 5g (thiazole derivative) | PC-12 (Adrenal Gland) | IC50 = 0.43 µM | Induction of apoptosis via intrinsic pathway. nih.gov |
| Compound 5k (thiazole derivative) | MDA-MB-468 (Breast) | IC50 = 0.6 µM | Induction of apoptosis via intrinsic pathway. nih.gov |
| Compounds C16, E11, E16 | HeLa (Cervical), 4T1 (Breast) | Significant antiproliferative activity. | Not specified. scielo.org.mxutrgv.edu |
| K3F21 (curcumin derivative) | Prostate Tumor Cells | Increased potency compared to curcumin. | Alters expression of cell proliferation/apoptosis genes; modulates PI3K/AKT, ERK, p38 pathways. eijppr.com |
| Compound 4 | Sarcoma 180 | Time- and dose-dependent cytotoxicity. | Induction of apoptosis (membrane disruption, DNA fragmentation). nih.gov |
| Compound 7c (4-bromo-substitution) | Melanoma | Good anticancer activity. | Binds to EGFR. researchgate.net |
Other Pharmacological Explorations
Beyond their anticancer properties, phthalimide derivatives exhibit a remarkable range of other pharmacological activities, making them a subject of broad interest in drug discovery. biomedgrid.com
Anti-inflammatory and Analgesic Activity: Several phthalimide derivatives have demonstrated significant anti-inflammatory and analgesic effects. derpharmachemica.comnih.gov A study of 30 cyclic imides identified compounds with potent and highly selective cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov Specifically, compound 6a showed a COX-2 IC50 of 0.18 µM and a high selectivity index of 668, which is comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov Molecular docking studies confirmed that this compound binds effectively within the active site of the COX-2 enzyme. nih.gov Other derivatives have been shown to modulate the overproduction of tumor necrosis factor-alpha (TNF-α), a key mediator in the inflammatory response. biomedgrid.comresearchgate.net In animal models, certain phthalimides significantly inhibited carrageenan-induced paw edema and decreased hyperalgesia. biomedgrid.comnih.gov
Anticonvulsant Activity: The potential of phthalimide derivatives as anticonvulsant agents has been explored in various seizure models. nih.govnih.govresearchgate.net Studies using the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models have shown that certain 2-substituted phthalimide analogs can effectively protect against both clonic and tonic seizures, with some compounds being more potent than the standard drug phenytoin. nih.govnih.gov The proposed mechanism for this activity involves the inhibition of sodium channels. nih.govnih.gov For example, compounds 3 and 9 were found to be more active than phenytoin in elevating clonic seizure thresholds. nih.gov
Antimicrobial Activity: The phthalimide scaffold is also a valuable template for developing new antimicrobial agents. nih.govresearchgate.netnih.gov Fluorinated phthalimide derivatives have shown potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) as low as 3.9 µg/mL. biomedgrid.com Other synthetic analogs have demonstrated efficacy against various bacterial and fungal pathogens. nih.gov For instance, compound 4g was found to be highly potent against Gram-positive and Gram-negative bacteria, fungi, and tuberculosis, with MIC values ranging from 0.49 to 7.81 µg/mL. nih.gov Another derivative, (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) , exhibited remarkable activity against Bacillus subtilis. mdpi.com Phthalimide aryl ester 3b has also shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species with MIC values of 128 µg·mL−1. nih.govresearchgate.net
| Pharmacological Activity | Compound/Derivative | Model/Target | Key Findings |
|---|---|---|---|
| Anti-inflammatory | Compound 6a | COX-2 Enzyme | Potent and selective inhibition (IC50 = 0.18 µM; SI = 668). nih.gov |
| Analgesic | Compounds 3a, 3b, 3f, 3h | Acetic acid-induced pain (mice) | Identified as the most potent analgesic compounds in the series. nih.gov |
| Anticonvulsant | Compound 3 | PTZ and MES models | More potent than phenytoin in clonic and tonic seizure models. nih.govnih.gov |
| Antitubercular | Pyrimidine ring-containing derivative | M. tuberculosis | MIC = 3.9 µg/mL. biomedgrid.com |
| Antibacterial/Antifungal | Compound 4g | Various bacteria and fungi | Potent activity with MICs from 0.49 to 7.81 µg/mL. nih.gov |
| Antibacterial/Antifungal | Phthalimide aryl ester 3b | S. aureus, P. aeruginosa, C. albicans | MIC = 128 µg·mL−1. nih.govresearchgate.net |
Research on Environmental Impact and Occupational Safety of Potassium Phthalimide
Studies on Environmental Interaction and Degradation Pathways
Research into the environmental fate of potassium phthalimide (B116566) indicates specific characteristics regarding its persistence and mobility. The compound is soluble in water, which suggests it is likely to be mobile in soil and may spread in water systems thermofisher.comcymitquimica.com.
While short-term hazardous degradation products are considered unlikely, the possibility of long-term degradation products arising has been noted oxfordlabfinechem.com. The products of biodegradation themselves are not considered toxic oxfordlabfinechem.com. When heated to decomposition, potassium phthalimide produces oxides of carbon and nitrogen, as well as other toxic fumes mubychem.compcmenergy.com.
Currently, there is limited specific data available on its bioaccumulative potential or its toxicity to fish and daphnia mubychem.comaksci.com. One study found a growth rate EC50 of 133.35 mg/L over 72 hours for Chlorella vulgaris, a species of freshwater algae chemicalbook.com. The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher chemicalbook.commubychem.com.
Table 1: Environmental Fate and Ecotoxicity Data for this compound
| Parameter | Finding | Source |
|---|---|---|
| Biodegradability in Water | Not readily biodegradable (29.96% degradation in 28 days) | europa.eu |
| Persistence | Persistence is unlikely due to water solubility | thermofisher.com |
| Mobility in Soil | Highly mobile in soils due to water solubility | thermofisher.com |
| Soil Half-Life | Estimated to be 30 days (720 hours) | europa.eu |
| Bioaccumulation | Bioaccumulation is unlikely; no specific data available | thermofisher.commubychem.com |
| Aquatic Toxicity | EC50 - Chlorella vulgaris (72h): 133.35 mg/L | chemicalbook.com |
Research on Safe Handling and Storage Methodologies in Laboratory and Industrial Settings
Scientific literature and safety data sheets provide detailed methodologies for the safe handling and storage of this compound.
Safe Handling:
General Practices: It is advised to avoid contact with skin, eyes, and clothing aksci.com. Minimizing dust generation and accumulation is crucial aksci.comsdfine.com. When handling, personnel should not eat, drink, or smoke and should wash hands thoroughly after handling aksci.comsdfine.com.
Ventilation: Use should be restricted to outdoors or in a well-ventilated area to prevent inhalation of dust, fumes, or mists lobachemie.comguidechem.com.
Personal Contact: All unnecessary personal contact should be limited sdfine.com.
Storage Conditions:
Container: The compound should be kept in a tightly closed, original container mubychem.comlobachemie.com.
Environment: Storage should be in a cool, dry, and well-ventilated area mubychem.comsdfine.com. It is sensitive to moisture and should be protected from it, as well as direct sunlight and heat mubychem.compcmenergy.comlobachemie.com. The recommended storage temperature is between 15–25 °C carlroth.com.
Incompatibilities: this compound is incompatible with and should be stored away from strong oxidizing agents, strong acids, and alkalis mubychem.compcmenergy.comcarlroth.com.
Occupational Exposure Mitigation Strategies in Chemical Research and Production
To minimize occupational exposure to this compound, a multi-faceted approach involving engineering controls, personal protective equipment (PPE), and hygiene measures is recommended.
Engineering Controls: The primary mitigation strategy is to ensure adequate ventilation. This can be achieved through the use of local and general exhaust systems to keep airborne concentrations of dust low oxfordlabfinechem.comaksci.com. Facilities should also be equipped with an eyewash fountain aksci.com.
Personal Protective Equipment (PPE): No specific occupational exposure limit values have been established aksci.com. In the absence of such limits, the use of appropriate PPE is essential.
Eye and Face Protection: Tightly fitting safety goggles with side-shields or chemical splash-resistant safety glasses are recommended aksci.comcarlroth.comechemi.com.
Skin Protection: Impervious gloves tested according to standards like EN 374 should be worn carlroth.com. Protective clothing is also necessary to prevent skin contact aksci.com.
Respiratory Protection: In situations where dust is generated or ventilation is insufficient, a NIOSH-approved or equivalent dust respirator should be used oxfordlabfinechem.comsdfine.com.
Hygiene Measures: General occupational hygiene practices are important. These include washing hands before breaks and after handling the substance, and removing and washing contaminated clothing before reuse aksci.comcarlroth.com.
Table 2: Occupational Exposure Control Measures for this compound
| Control Measure | Specific Recommendation | Source |
|---|---|---|
| Engineering Controls | Use local and general exhaust ventilation; provide eyewash stations. | oxfordlabfinechem.comaksci.com |
| Eye Protection | Wear tightly fitting safety goggles or safety glasses with side-shields. | carlroth.comechemi.com |
| Hand Protection | Wear impervious, chemical-resistant gloves. | carlroth.com |
| Skin and Body Protection | Wear suitable protective clothing. | aksci.com |
| Respiratory Protection | Use an approved dust respirator if ventilation is inadequate. | oxfordlabfinechem.comsdfine.com |
| Hygiene Practices | Wash hands thoroughly after handling; do not eat, drink, or smoke in work areas. | sdfine.comcarlroth.com |
Scientific Basis for Waste Management and Disposal Protocols
The scientific basis for the waste management of this compound is rooted in chemical safety and environmental protection principles. All disposal methods must comply with federal, state, and local environmental control regulations oxfordlabfinechem.comorgsyn.org.
Waste Classification: The processing, use, or contamination of this product may alter its waste management options pcmenergy.com. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste, following guidelines such as those listed in 40 CFR 261.3 in the United States aksci.com.
Disposal Methods: Unused this compound that cannot be recovered or recycled should be managed in an appropriate and approved waste disposal facility pcmenergy.com. It should be offered to a licensed disposal company as a surplus or non-recyclable solution chemicalbook.com.
Container Disposal: Contaminated containers and packages should be handled in the same manner as the substance itself and disposed of as unused product chemicalbook.comcarlroth.com. Completely emptied packages may be recycled carlroth.com.
Environmental Precautions: A key principle is to prevent the release of the chemical into the environment. It should not be allowed to enter drains, sewers, or watercourses sdfine.comcarlroth.com. In case of a spill, the material should be contained, collected mechanically (e.g., sweeping or vacuuming), and placed in a suitable, labeled container for disposal oxfordlabfinechem.comsdfine.comlobachemie.com.
Q & A
Q. What is the role of potassium phthalimide in the Gabriel synthesis of primary amines?
this compound acts as a nucleophile in the Gabriel synthesis. When phthalimide reacts with KOH, it forms the this compound anion (imide ion), which undergoes an SN2 reaction with alkyl halides to produce N-alkylphthalimide intermediates. Hydrolysis or hydrazinolysis of this intermediate yields primary amines. This method avoids over-alkylation, a common issue in direct amine synthesis .
Q. Why is phthalimide more acidic (pKa ~9) than typical amides?
The acidity arises from resonance stabilization of the conjugate base. The phthalimide anion delocalizes negative charge across two adjacent carbonyl groups and the aromatic ring, enhancing stability. Compare this to benzamide (pKa ~15), where only one carbonyl group participates in resonance .
- Experimental validation : Titration with standardized KOH and monitoring via potentiometry or UV-Vis spectroscopy.
Advanced Research Questions
Q. How can researchers optimize the alkylation step in Gabriel synthesis to minimize side products?
Alkylation efficiency depends on:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase SN1 side reactions. Ethanol balances reactivity and cost.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Temperature control : Higher temperatures (80–100°C) accelerate reactions but risk decomposition. Kinetic studies using HPLC or GC-MS help identify optimal conditions .
- Example data :
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 4 | 85 | 92 |
| Ethanol | 8 | 78 | 88 |
| THF | 6 | 72 | 85 |
Q. What analytical challenges arise in characterizing N-alkylphthalimide intermediates, and how can they be addressed?
- Challenge 1 : Low solubility of N-alkylphthalimides in common NMR solvents.
- Solution : Use deuterated DMSO or elevated temperatures to improve solubility .
- Challenge 2 : Overlapping signals in ¹H NMR due to aromatic protons.
- Solution : Employ 2D NMR (e.g., COSY, HSQC) or high-field instruments (≥400 MHz) .
- Challenge 3 : Hydrazinolysis byproduct identification.
- Solution : LC-MS with electrospray ionization (ESI) to detect phthalhydrazide (m/z 160.03) .
Q. How do steric effects influence the reactivity of this compound with tertiary alkyl halides?
Tertiary alkyl halides often undergo elimination (E2) rather than substitution due to steric hindrance. To favor SN2:
- Use bulky leaving groups (e.g., tosylates) to reduce steric crowding.
- Employ crown ethers to enhance nucleophilicity in non-polar solvents.
- Monitor reaction pathways via GC-MS or kinetic isotope effects .
Data Analysis & Contradictions
Q. How should researchers reconcile discrepancies in reported pKa values for phthalimide?
Literature pKa values range from 8.3 to 9.5 due to:
- Methodological differences : Potentiometric (aqueous) vs. spectrophotometric (non-aqueous) measurements.
- Temperature effects : pKa decreases by ~0.03 units per °C increase.
- Recommendation : Standardize measurements at 25°C using a universal buffer (e.g., Britton-Robinson) and report solvent composition .
Q. What statistical methods are appropriate for analyzing reaction yield data in this compound studies?
- Parametric tests : Use ANOVA for comparing >2 reaction conditions (e.g., solvent effects).
- Non-parametric tests : Mann-Whitney U test for non-normal distributions (common in small datasets).
- Error analysis : Report standard deviation (SD) for triplicate experiments and confidence intervals (95% CI) .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound-based syntheses?
- Detailed protocols : Specify reagent grades (e.g., anhydrous KOH vs. 85% pellets), stirring rates, and drying methods (e.g., molecular sieves for solvents).
- Validation : Cross-check NMR shifts with published databases (e.g., SciFinder or Reaxys) .
- Negative controls : Run reactions without alkyl halides to confirm no background hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
